molecular formula C19H20ClN5O2S B13997658 4-[2-Chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine

4-[2-Chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine

Cat. No.: B13997658
M. Wt: 417.9 g/mol
InChI Key: CFGKLXSNXQAWRS-UHFFFAOYSA-N
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Description

4-[2-Chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with morpholine and pyridine rings, enhancing its chemical versatility and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-Chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Conducted under inert atmosphere conditions to prevent unwanted side reactions.

    Substitution: Often performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[2-Chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-Chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-morpholin-4-ylpyridin-3-amine
  • 2-chloro-6-(morpholin-4-yl)pyridine-4-carboxylic acid
  • 5-[4-(DIMETHYLAMINO)PHENYL]-6-[(6-MORPHOLIN-4-YLPYRIDIN-3-YL)ETHYNYL]PYRIMIDIN-4-AMINE

Uniqueness

4-[2-Chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine stands out due to its unique thieno[3,2-d]pyrimidine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H20ClN5O2S

Molecular Weight

417.9 g/mol

IUPAC Name

4-[2-chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C19H20ClN5O2S/c20-19-22-14-11-15(28-17(14)18(23-19)25-5-9-27-10-6-25)13-1-2-16(21-12-13)24-3-7-26-8-4-24/h1-2,11-12H,3-10H2

InChI Key

CFGKLXSNXQAWRS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)C3=CC4=C(S3)C(=NC(=N4)Cl)N5CCOCC5

Origin of Product

United States

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